4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
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Overview
Description
2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, fluoro, and methoxy groups. These substitutions impart specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The pyrazole core is then subjected to various substitution reactions to introduce the chloro, fluoro, and methoxy groups. These reactions often involve the use of reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., Selectfluor).
Etherification: The final step involves the formation of the ether linkage, which can be achieved through the reaction of the substituted pyrazole with an appropriate phenol derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrazole derivatives.
Scientific Research Applications
2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:
2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHYLTHIOPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER:
The uniqueness of 2-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19Cl2FN2O2 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H19Cl2FN2O2/c1-30-20-12-5-3-8-15(20)23-22(26)24(16-9-4-6-13-21(16)31-2)29(28-23)14-17-18(25)10-7-11-19(17)27/h3-13H,14H2,1-2H3 |
InChI Key |
IOLCBDQLAZFFCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
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